molecular formula C8H11BrN2OS B14375369 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one CAS No. 90032-45-4

1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one

Cat. No.: B14375369
CAS No.: 90032-45-4
M. Wt: 263.16 g/mol
InChI Key: UGISJGDGFOUYDB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is an organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromopropyl group and a methylsulfanyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of 4-(methylsulfanyl)pyrimidin-2(1H)-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane or acetic acid.

    Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidinones with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromopropyl)-4-(ethylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

    1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is unique due to the combination of its bromopropyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.

Properties

CAS No.

90032-45-4

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylsulfanylpyrimidin-2-one

InChI

InChI=1S/C8H11BrN2OS/c1-13-7-3-6-11(5-2-4-9)8(12)10-7/h3,6H,2,4-5H2,1H3

InChI Key

UGISJGDGFOUYDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)N(C=C1)CCCBr

Origin of Product

United States

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